molecular formula C14H12Cl2N2O2 B13711916 3-[5-chloro-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid

3-[5-chloro-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid

Cat. No.: B13711916
M. Wt: 311.2 g/mol
InChI Key: AIELZGSDUQDZTQ-UHFFFAOYSA-N
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Description

3-[5-chloro-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid is a synthetic organic compound characterized by its unique chemical structure. This compound features a pyrazole ring substituted with chlorine and a benzyl group, along with an acrylic acid moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-chloro-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chlorobenzyl group and the acrylic acid moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-[5-chloro-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-[5-chloro-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[5-chloro-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-chloro-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid stands out due to its specific chemical structure, which imparts unique reactivity and potential biological activity. Its combination of a pyrazole ring with an acrylic acid moiety and chlorobenzyl substitution makes it distinct from other similar compounds.

Properties

Molecular Formula

C14H12Cl2N2O2

Molecular Weight

311.2 g/mol

IUPAC Name

3-[5-chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid

InChI

InChI=1S/C14H12Cl2N2O2/c1-9-12(6-7-13(19)20)14(16)18(17-9)8-10-2-4-11(15)5-3-10/h2-7H,8H2,1H3,(H,19,20)

InChI Key

AIELZGSDUQDZTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C=CC(=O)O)Cl)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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